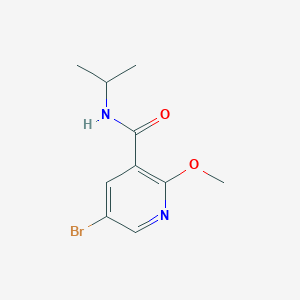

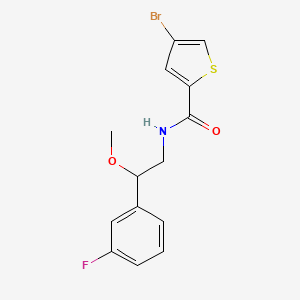

![molecular formula C15H14N2OS2 B2429114 N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890960-26-6](/img/structure/B2429114.png)

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. This compound is structurally similar to other cannabinoids, such as JWH-018 and AM-2201, and has been found to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Aplicaciones Científicas De Investigación

Antifungal Applications

Research has shown that derivatives similar to "N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine" exhibit significant antifungal properties. For instance, dimethylpyrimidin-derivatives have been developed as antifungal agents, showing effectiveness against fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This suggests that similar compounds could be explored for their antifungal capabilities.

Anticancer Potential

Benzimidazole derivatives, which share a structural motif with "N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine," have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown moderate cytotoxic effects on cancer cell lines, indicating a potential pathway for the development of new anticancer agents (El-Shekeil et al., 2012).

Enzyme Inhibition and NO Scavenging

The Suzuki cross-coupling reactions have been employed to synthesize 2-amino-6-arylbenzothiazoles, demonstrating potent urease enzyme inhibition and nitric oxide (NO) scavenging activities. Specifically, compounds in this category have shown significant bioactivity, suggesting their utility in addressing conditions associated with excessive NO production or urease activity (Gull et al., 2013).

Antimicrobial and Pharmacological Applications

Further research into the derivatives of thiazoles and benzothiazoles has unveiled their potential in antimicrobial and pharmacological applications. New compounds synthesized from these families have demonstrated varied biological activities, including antimicrobial properties against different bacterial strains and potential as pharmacological agents with therapeutic benefits (Wardkhan et al., 2008).

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-18-11-8-6-10(7-9-11)16-15-17-14-12(19-2)4-3-5-13(14)20-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZFFFYFMIGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)

![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)

triazin-4-one](/img/structure/B2429050.png)